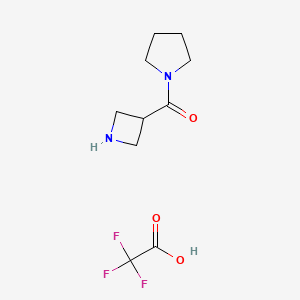

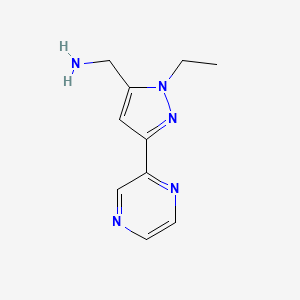

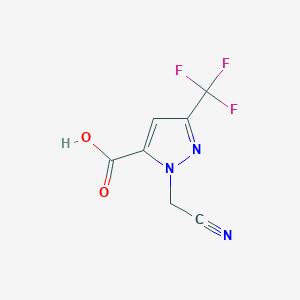

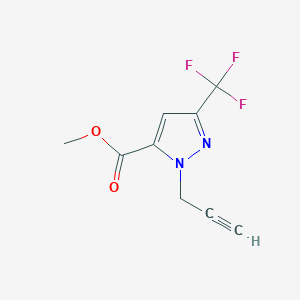

![molecular formula C14H21N3 B1480843 6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-14-4](/img/structure/B1480843.png)

6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

概要

説明

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of diverse heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a five-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . The exact structure of “6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” would require more specific information.

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in cyclocondensation reactions with diketones . They can also react with haloboranes to form poly(pyrazolyl)borate ligands .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their specific structure. For example, the boiling point of unsubstituted pyrazole is in the range of 186–188 °C .

科学的研究の応用

Medicinal Chemistry: Anticancer Agents

Pyrazole derivatives have been extensively studied for their anticancer properties. The unique structure of 6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole could be exploited to design novel anticancer drugs. Its ability to interact with various biological targets can lead to the development of selective inhibitors that can disrupt cancer cell proliferation .

Agricultural Chemistry: Pesticide Development

In agriculture, pyrazole compounds are utilized for their pesticidal properties. This particular compound could be synthesized to create pesticides that are more effective and environmentally friendly. It could target specific pests without harming beneficial insects or causing undue environmental damage .

Organic Synthesis: Directing Group

In organic synthesis, 6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole can act as a directing group. It can influence the outcome of chemical reactions, guiding the formation of desired molecular structures with high precision .

Drug Discovery: Antimicrobial and Antifungal Applications

The structural framework of pyrazole derivatives makes them suitable candidates for developing new antimicrobial and antifungal agents. Research could focus on harnessing the properties of this compound to combat resistant strains of bacteria and fungi .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, this compound can serve as a ligand to form complexes with various metals. These complexes can be studied for their catalytic properties or used in the development of new materials .

Organometallic Chemistry: Catalyst Development

The pyrazole ring in 6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole can be utilized to develop new organometallic catalysts. These catalysts can enhance the efficiency of chemical reactions, leading to more sustainable industrial processes .

Biochemistry: Enzyme Inhibition

Due to its potential for structural variation, this compound could be modified to inhibit specific enzymes. This application is particularly relevant in the design of drugs that target enzymes involved in disease pathways .

Analytical Chemistry: Chromatography Standards

Lastly, as a pure compound with a well-defined structure, 6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole could be used as a standard in chromatographic analyses. It can help in the calibration of equipment and validation of analytical methods .

作用機序

Target of Action

It’s worth noting that both indole and pyrazole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole and pyrazole derivatives, interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes in the target’s function, leading to the observed biological effects.

Biochemical Pathways

Related compounds such as indole and pyrazole derivatives are known to influence a wide range of biochemical pathways . These pathways and their downstream effects contribute to the compound’s broad-spectrum biological activities.

Result of Action

Similar compounds such as indole and pyrazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have similar effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can significantly impact the action of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-tert-butyl-1-cyclopentylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-14(2,3)12-10-13-16(8-9-17(13)15-12)11-6-4-5-7-11/h8-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSOSCRKGAWJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=CN(C2=C1)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。